molecular formula C25H21FN4O5 B6572285 ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate CAS No. 921547-83-3

ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate

Cat. No.: B6572285
CAS No.: 921547-83-3
M. Wt: 476.5 g/mol
InChI Key: VVOSPWOMDCDKJC-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a synthetic heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core substituted with a 4-fluorobenzyl group at position 3 and an ethyl benzoate moiety linked via an acetamido bridge at position 1. This structure combines a rigid bicyclic system with polar (amide, ester) and lipophilic (fluorophenyl) substituents, likely designed to optimize pharmacokinetic properties such as solubility and membrane permeability. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyrido/pyrimido derivatives) are frequently explored for antitumor, antimicrobial, and kinase inhibitory activities .

Properties

IUPAC Name

ethyl 4-[[2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O5/c1-2-35-24(33)17-7-11-19(12-8-17)28-21(31)15-29-20-4-3-13-27-22(20)23(32)30(25(29)34)14-16-5-9-18(26)10-6-16/h3-13H,2,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOSPWOMDCDKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Ethyl ester : Enhances solubility and bioavailability.
  • Pyrido[3,2-d]pyrimidine core : Associated with various biological activities including anticancer properties.
  • 4-Fluorophenyl group : May influence pharmacological properties through electronic effects.

This compound primarily acts as an inhibitor of ecto-5’-nucleotidase (CD73) . This enzyme plays a crucial role in the adenosine signaling pathway by catalyzing the conversion of extracellular ATP to adenosine. By inhibiting CD73:

  • The compound reduces adenosine production.
  • It may have therapeutic effects in conditions where adenosine contributes to tumor progression and inflammation.

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activity. For instance:

  • Compounds derived from thieno[3,2-d]pyrimidine structures have shown efficacy against various cancer cell lines such as HeLa and MCF-7.
  • The presence of the 4-fluorophenyl group may enhance cytotoxicity through increased binding affinity to biological targets.

Enzyme Inhibition

The compound's inhibition of ecto-5’-nucleotidase suggests potential applications in treating cancer and inflammatory diseases. The following table summarizes related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
Ethyl 4-(4-fluorophenyl)thieno[3,2-d]pyrimidin-1(5H)-oneThieno[3,2-d]pyrimidine coreAnticancer activity
6-(4-Fluorobenzyl)-thieno[3,2-d]pyrimidin-4(5H)-oneSimilar core with different substituentsEnzyme inhibition
Thieno[3,2-d]pyrimidine derivativesVaried substituents on the pyrimidine ringAntimicrobial properties

Study on Cytotoxic Effects

In a study evaluating the cytotoxic effects of various derivatives against cancer cell lines:

  • Compounds with phenyl and 4-chlorophenyl substitutions exhibited the highest cytotoxic activity against HeLa cells.
  • This compound was included in this evaluation due to its structural similarity to other effective derivatives.

Mechanistic Studies

Mechanistic studies have demonstrated that the compound's inhibition of CD73 leads to decreased levels of adenosine in vitro. This reduction can potentially reverse immunosuppressive effects observed in tumor microenvironments.

Future Directions

Further research is warranted to explore:

  • The full pharmacological profile of this compound.
  • Its interactions with other biological targets.
  • Potential modifications to enhance selectivity and efficacy.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name/Structure Core Structure Substituents Biological Activity Physicochemical Properties Reference
Target Compound Pyrido[3,2-d]pyrimidine - 3-(4-Fluorobenzyl)
- 1-Acetamido-ethyl benzoate
Hypothesized antitumor/kinase High logP (lipophilic ester) -
49g (Pyrido[3,4-d]pyrimidinone derivative) Pyrido[3,4-d]pyrimidinone - 8-Pyrazolyl
- 3-(Trimethylsilyl ethoxy methyl)
Antitumor (cell-based assays) MW: 589.1, High lipophilicity
Example 53 (Patent compound) Pyrazolo[3,4-d]pyrimidine - 3-Fluorochromen-4-one
- Sulfonamide/isopropyl benzamide
Therapeutic (patent暗示) MP: 175–178°C (crystalline)
Compound 38 (Ethyl benzoate derivative) Pyrazole-carboxamide - Ethyl 4-hydroxybenzoate
- Propylpyrazole-carboxamide
Not specified Solubility-enhanced ester

Key Findings from Comparative Studies

The 4-fluorobenzyl group in the target compound may mimic tyrosine or phenylalanine residues in enzyme active sites, a strategy seen in kinase inhibitors .

Substituent Effects: Ester vs. Carboxamide: The ethyl benzoate in the target compound and compound 38 likely serves as a prodrug moiety, enhancing solubility for oral administration. In contrast, carboxamide groups (e.g., compound 49g) improve target affinity but reduce bioavailability . Fluorine Substitution: The 4-fluorophenyl group in the target compound increases metabolic stability and lipophilicity compared to non-fluorinated analogs, a trend observed in fluorinated chromenes (Example 53, MP: 175–178°C) .

Synthetic Strategies: The acetamido linker in the target compound may be synthesized via coupling reactions similar to those in (e.g., caesium carbonate-mediated amidation) . Pyrido[3,2-d]pyrimidine cores are typically assembled through cyclocondensation of aminopyridines with diketones or ureas, as inferred from methods in and .

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